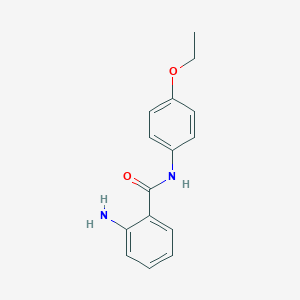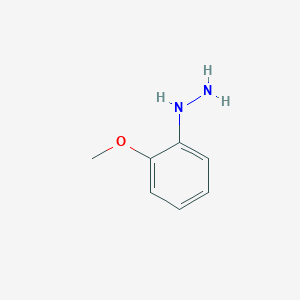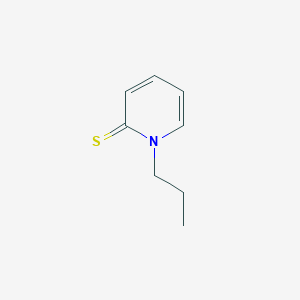
1-Propylpyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Propylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propyl mercaptan under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-chloropyridine, propyl mercaptan
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
Procedure: The reactants are mixed in the solvent and heated to reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-Propylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkyl or aryl-substituted pyridinethiones
科学研究应用
1-Propylpyridine-2(1H)-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-Propylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
1-Propylpyridine-2(1H)-thione can be compared with other similar compounds such as:
1-Propyl-2(1H)-pyridinone: This compound has a similar structure but contains a carbonyl group instead of a thione group. It exhibits different chemical reactivity and biological properties.
2-Propyl-1H-pyrrole: This compound has a pyrrole ring instead of a pyridine ring. It shows distinct chemical behavior and applications.
Uniqueness: this compound is unique due to its thione group, which imparts specific chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry
属性
CAS 编号 |
19006-74-7 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC 名称 |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
InChI 键 |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
规范 SMILES |
CCCN1C=CC=CC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


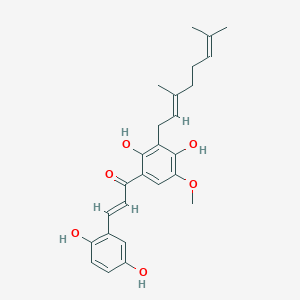
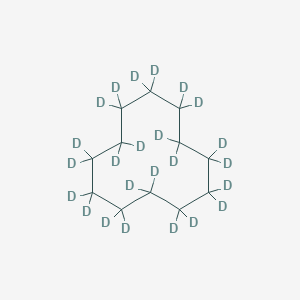
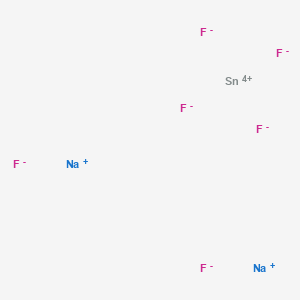
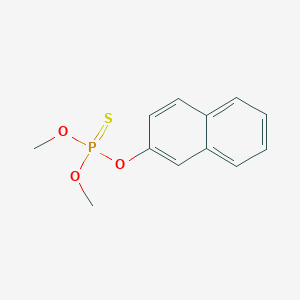
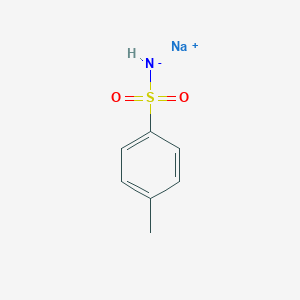
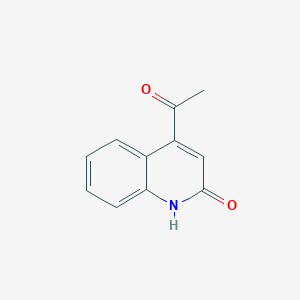
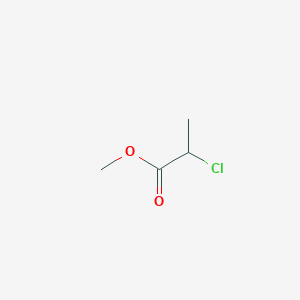
![DIETHOXY-BIS[(2-METHYLPROPAN-2-YL)OXY]SILANE](/img/structure/B95976.png)
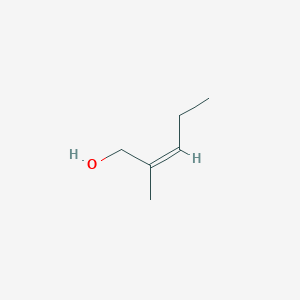
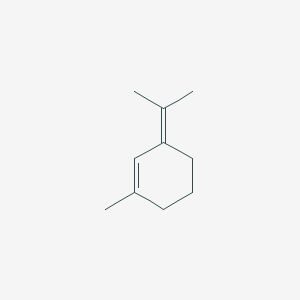

![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)
